molecular formula C14H17NO3S2 B10758675 (3s)-1-{[4-(But-2-Yn-1-Yloxy)phenyl]sulfonyl}pyrrolidine-3-Thiol

(3s)-1-{[4-(But-2-Yn-1-Yloxy)phenyl]sulfonyl}pyrrolidine-3-Thiol

Cat. No.: B10758675
M. Wt: 311.4 g/mol
InChI Key: BLIQFUCBRCDFAI-ZDUSSCGKSA-N
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Description

(3S)-1-{[4-(but-2-yn-1-yloxy)phenyl]sulfonyl}pyrrolidine-3-thiol is a compound belonging to the class of benzenesulfonamides. These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring. This compound is known to target disintegrin and metalloproteinase domain-containing protein 17 .

Preparation Methods

Synthetic Routes and Reaction Conditions

Chemical Reactions Analysis

Types of Reactions

(3S)-1-{[4-(but-2-yn-1-yloxy)phenyl]sulfonyl}pyrrolidine-3-thiol can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The specific conditions, such as solvent choice and temperature, depend on the desired reaction and product .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides .

Scientific Research Applications

(3S)-1-{[4-(but-2-yn-1-yloxy)phenyl]sulfonyl}pyrrolidine-3-thiol has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its interactions with proteins and enzymes, particularly disintegrin and metalloproteinase domain-containing protein 17.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S)-1-{[4-(but-2-yn-1-yloxy)phenyl]sulfonyl}pyrrolidine-3-thiol involves its interaction with specific molecular targets, such as disintegrin and metalloproteinase domain-containing protein 17. This interaction can modulate various cellular pathways, leading to effects such as inhibition of cell migration and invasion, which are relevant in cancer research .

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamides: Compounds containing a sulfonamide group linked to a benzene ring.

    Phenylsulfonyl Compounds: Compounds containing a sulfonyl group linked to a phenyl ring.

    Pyrrolidine Derivatives: Compounds containing a pyrrolidine ring.

Uniqueness

(3S)-1-{[4-(but-2-yn-1-yloxy)phenyl]sulfonyl}pyrrolidine-3-thiol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to target disintegrin and metalloproteinase domain-containing protein 17 sets it apart from other similar compounds .

Properties

Molecular Formula

C14H17NO3S2

Molecular Weight

311.4 g/mol

IUPAC Name

(3S)-1-(4-but-2-ynoxyphenyl)sulfonylpyrrolidine-3-thiol

InChI

InChI=1S/C14H17NO3S2/c1-2-3-10-18-12-4-6-14(7-5-12)20(16,17)15-9-8-13(19)11-15/h4-7,13,19H,8-11H2,1H3/t13-/m0/s1

InChI Key

BLIQFUCBRCDFAI-ZDUSSCGKSA-N

Isomeric SMILES

CC#CCOC1=CC=C(C=C1)S(=O)(=O)N2CC[C@@H](C2)S

Canonical SMILES

CC#CCOC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)S

Origin of Product

United States

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